Cas no 78551-70-9 (3-methyl-3-(2-methylpropyl)piperazin-2-one)
3-methyl-3-(2-methylpropyl)piperazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Piperazinone,3-methyl-3-(2-methylpropyl)-
- Piperazinone,3-methyl-3-(2-methylpropyl)- (9CI)
- 3-methyl-3-(2-methylpropyl)piperazin-2-one
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- Inchi: 1S/C9H18N2O/c1-7(2)6-9(3)8(12)10-4-5-11-9/h7,11H,4-6H2,1-3H3,(H,10,12)
- InChI Key: IGZATEXBSBNWOF-UHFFFAOYSA-N
- SMILES: O=C1C(C)(CC(C)C)NCCN1
3-methyl-3-(2-methylpropyl)piperazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356440-10mg |
3-methyl-3-(2-methylpropyl)piperazin-2-one |
78551-70-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356440-50mg |
3-methyl-3-(2-methylpropyl)piperazin-2-one |
78551-70-9 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M356440-100mg |
3-methyl-3-(2-methylpropyl)piperazin-2-one |
78551-70-9 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-160091-0.05g |
3-methyl-3-(2-methylpropyl)piperazin-2-one |
78551-70-9 | 95% | 0.05g |
$135.0 | 2023-02-18 | |
| Enamine | EN300-160091-0.1g |
3-methyl-3-(2-methylpropyl)piperazin-2-one |
78551-70-9 | 95% | 0.1g |
$202.0 | 2023-02-18 | |
| Enamine | EN300-160091-0.25g |
3-methyl-3-(2-methylpropyl)piperazin-2-one |
78551-70-9 | 95% | 0.25g |
$289.0 | 2023-02-18 | |
| Enamine | EN300-160091-0.5g |
3-methyl-3-(2-methylpropyl)piperazin-2-one |
78551-70-9 | 95% | 0.5g |
$480.0 | 2023-02-18 | |
| Enamine | EN300-160091-1.0g |
3-methyl-3-(2-methylpropyl)piperazin-2-one |
78551-70-9 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-160091-2.5g |
3-methyl-3-(2-methylpropyl)piperazin-2-one |
78551-70-9 | 95% | 2.5g |
$1202.0 | 2023-02-18 | |
| Enamine | EN300-160091-5.0g |
3-methyl-3-(2-methylpropyl)piperazin-2-one |
78551-70-9 | 95% | 5.0g |
$1779.0 | 2023-02-18 |
3-methyl-3-(2-methylpropyl)piperazin-2-one Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-methyl-3-(2-methylpropyl)piperazin-2-one
Research Brief on 3-methyl-3-(2-methylpropyl)piperazin-2-one (CAS: 78551-70-9) in Chemical Biology and Pharmaceutical Applications
The compound 3-methyl-3-(2-methylpropyl)piperazin-2-one (CAS: 78551-70-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic piperazine derivative exhibits unique structural features that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a scaffold for designing novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and antimicrobial applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's structural-activity relationship (SAR) when used as a core structure for developing dopamine receptor modulators. The research team systematically modified the 3-methyl and 2-methylpropyl substituents to optimize binding affinity and selectivity for D2-like receptor subtypes. Their findings demonstrated that the specific substitution pattern of 78551-70-9 provides an optimal balance between receptor binding and metabolic stability, making it particularly valuable for CNS drug development.
In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported on derivatives of 3-methyl-3-(2-methylpropyl)piperazin-2-one showing potent activity against drug-resistant Gram-positive bacteria. The study highlighted how the compound's unique stereochemistry and lipophilic properties contribute to its ability to penetrate bacterial cell membranes and disrupt essential metabolic pathways. Molecular docking studies revealed specific interactions with bacterial topoisomerase IV, suggesting a novel mechanism of action distinct from existing antibiotic classes.
From a synthetic chemistry perspective, advances in the preparation of 78551-70-9 have been achieved through improved catalytic methods. A 2023 Nature Communications paper described an asymmetric synthesis route using chiral N-heterocyclic carbene catalysts, achieving enantiomeric excesses >99% while significantly reducing the number of synthetic steps compared to traditional methods. This breakthrough has important implications for the scalable production of enantiopure derivatives for pharmaceutical applications.
Current research directions include exploring the compound's potential in targeted protein degradation (PROTAC technology) and as a building block for covalent inhibitors. Preliminary results presented at the 2024 American Chemical Society National Meeting showed promising data on 78551-70-9-based proteolysis targeting chimeras that selectively degrade disease-relevant proteins while maintaining favorable pharmacokinetic profiles.
As research continues, 3-methyl-3-(2-methylpropyl)piperazin-2-one demonstrates growing importance as a versatile scaffold in medicinal chemistry. Its balanced physicochemical properties, synthetic accessibility, and demonstrated biological activities position it as a valuable tool for addressing multiple therapeutic challenges. Future studies are expected to further elucidate its full potential in drug discovery programs across various disease areas.
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